3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst such as 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes the use of photocatalysts like eosin Y under visible light irradiation to promote the formation of the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable green synthesis methods, such as using magnetically-separable basic nano-catalysts under ultrasonic conditions. These methods offer advantages like mild reaction conditions, easy catalyst recovery, and recyclability .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazine compound .
Scientific Research Applications
3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure and exhibit comparable chemical properties.
Imidazo[2,1-b][1,3]thiazines: These heterocyclic compounds also contain nitrogen and sulfur atoms and are known for their bioactive properties.
Uniqueness
3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its specific chloromethyl substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4H2 |
InChI Key |
WWDWMKPHLLAORD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)CCl)OC1 |
Origin of Product |
United States |
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